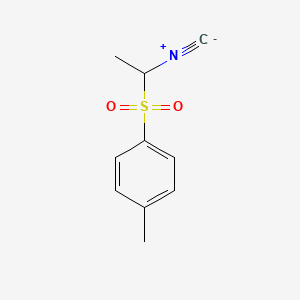

1-Methyl-1-tosylmethylisocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOUPILQFWOEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453453 | |

| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-80-9 | |

| Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1-tosylmethylisocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1-tosylmethylisocyanide, a versatile reagent in organic synthesis. This compound belongs to the class of α-substituted tosylmethyl isocyanides (TosMICs), which are valuable building blocks for the construction of various nitrogen-containing heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development.

Introduction

This compound (CAS No. 58379-80-9) is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC). The introduction of a methyl group at the α-carbon modifies the steric and electronic properties of the reagent, influencing its reactivity and the stereochemical outcome of subsequent reactions. The core structure features a central carbon atom bonded to a methyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group serves as a good leaving group and, together with the isocyanide moiety, increases the acidity of the α-proton, facilitating a variety of chemical transformations.

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process. The first step involves the formation of the intermediate, N-(1-tosylethyl)formamide, via a Mannich-type reaction. The subsequent step is the dehydration of this formamide to yield the target isocyanide. While a specific detailed protocol for the methyl derivative is not extensively reported, the following procedures are adapted from established methods for the synthesis of analogous α-substituted TosMIC derivatives.[1][2]

Experimental Protocols

Step 1: Synthesis of N-(1-tosylethyl)formamide

This procedure is adapted from the synthesis of N-(α-tosylbenzyl)formamide.[1]

-

Materials and Reagents:

-

Acetaldehyde

-

p-Toluenesulfinic acid

-

Formamide

-

Chlorotrimethylsilane (TMSCl)

-

Acetonitrile (anhydrous)

-

Toluene (anhydrous)

-

tert-Butyl methyl ether (TBME)

-

Water (deionized)

-

-

Procedure:

-

To a stirred solution of formamide (2.5 equivalents) in a 1:1 mixture of anhydrous acetonitrile and anhydrous toluene, add acetaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).

-

Add water and cool the mixture to 0°C to precipitate the product.

-

Collect the white solid, N-(1-tosylethyl)formamide, by filtration, wash with cold TBME, and dry under vacuum. This intermediate can often be used in the next step without further purification.

-

Step 2: Dehydration of N-(1-tosylethyl)formamide to this compound

This procedure is adapted from the dehydration of N-(α-tosylbenzyl)formamide.[1]

-

Materials and Reagents:

-

N-(1-tosylethyl)formamide (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend N-(1-tosylethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere.

-

Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes) or by column chromatography on silica gel to yield the final product.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58379-80-9 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂S | [3][4][5] |

| Molecular Weight | 209.26 g/mol | [3] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 46 °C | [3] |

| Storage | Store at -20°C | [3] |

Spectroscopic Data

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | - A strong and sharp absorption band for the isocyanide (N≡C) stretching vibration is expected in the range of 2150-2110 cm⁻¹. - Strong absorptions for the symmetric and asymmetric S=O stretching of the tosyl group are expected around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹. |

| ¹H NMR Spectroscopy | - A singlet for the methyl protons of the tosyl group (approx. 2.4 ppm). - A doublet for the methyl protons of the ethyl group. - A quartet for the methine proton (α-proton). - Two doublets in the aromatic region for the protons of the p-substituted benzene ring (approx. 7.3-7.8 ppm). |

| ¹³C NMR Spectroscopy | - A signal for the isocyanide carbon (C≡N) is expected in the region of 155-170 ppm. - Signals for the methyl carbon of the tosyl group and the methyl carbon of the ethyl group. - A signal for the α-carbon. - Signals for the aromatic carbons of the tosyl group. |

| Mass Spectrometry (MS) | - The mass spectrum should show the molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of the isocyanide group, the methyl group, and the tosyl group are expected. |

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Applications in Organic Synthesis

This compound, like other TosMIC derivatives, is a valuable reagent in the synthesis of various heterocyclic compounds. Its primary application lies in the Van Leusen reaction and its variations for the synthesis of imidazoles, oxazoles, and pyrroles.[7][8] The presence of the α-methyl group can provide steric influence and a potential stereocenter, which can be exploited in the synthesis of more complex and chiral molecules.

Safety and Handling

Isocyanides are generally toxic and should be handled with caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is moisture-sensitive and should be stored under an inert atmosphere at a low temperature.[6] It is also reported to be thermally unstable at elevated temperatures.[1]

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While specific experimental and spectroscopic data for this particular derivative are limited in publicly accessible literature, the provided protocols, adapted from well-established procedures for analogous compounds, offer a reliable pathway for its preparation. The predicted characterization data serves as a useful reference for researchers. The versatility of this reagent in the construction of heterocyclic frameworks makes it a valuable tool for professionals in synthetic and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-METHYL-1-TOSYLMETHYL ISOCYANIDE | 58379-80-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

"1-Methyl-1-tosylmethylisocyanide" physical and chemical properties

An In-depth Technical Guide to 1-Methyl-1-tosylmethylisocyanide

Authored by: Gemini AI

Publication Date: December 28, 2025

Abstract

This compound is a versatile and highly valuable reagent in modern organic synthesis. As a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), it serves as a key building block for the construction of a wide array of complex molecular architectures, particularly five-membered heterocyclic compounds.[1][2] Its unique trifunctional nature, stemming from the isocyanide group, the acidic α-proton, and the tosyl leaving group, allows for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its spectral characterization, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Compound Identification and Physical Properties

This compound is a stable, solid compound at room temperature.[3] Unlike many lower molecular weight isocyanides, it is odorless, which is a significant practical advantage.[4] Key identifying information and physical properties are summarized below.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1-isocyanoethylsulfonyl)-4-methylbenzene |

| CAS Number | 58379-80-9[3][5][6] |

| Molecular Formula | C₁₀H₁₁NO₂S[3][5][6] |

| Molecular Weight | 209.27 g/mol [3][6] |

| PubChem CID | 11052885[3][5] |

| Canonical SMILES | CC(C)(S(=O)(=O)C1=CC=C(C)C=C1)[N+]#[C-] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to light brown solid[3] |

| Purity | ≥ 97% (HPLC)[3] |

| Melting Point | Data not widely reported; parent TosMIC melts at 109-113 °C (decomposes)[7][8][9] |

| Water Solubility | Insoluble[7][8] |

| Storage Conditions | Store at 0-8 °C[3] |

Chemical Structure and Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the isocyanide group, the tosyl group, and the acidic α-carbon. The tosyl group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent C-H proton, facilitating its deprotonation by a base. This makes the compound a potent nucleophile for various transformations.

Caption: Chemical structure and key reactive sites of this compound.

This compound is a cornerstone reagent for the synthesis of substituted five-membered heterocycles, including imidazoles, oxazoles, and pyrroles.[4][8][10][11] Its primary application is in multicomponent reactions, such as the Van Leusen three-component reaction (vL-3CR), which provides an efficient route to 1,4,5-trisubstituted imidazoles.[11]

Spectral Data

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic protons (tosyl group): Two doublets in the range of δ 7.0-8.0 ppm. - Tosyl methyl protons: A singlet around δ 2.4 ppm. - α-Methyl protons: A singlet (or quartet if coupled) shifted downfield due to adjacent electron-withdrawing groups. |

| ¹³C NMR | - Isocyanide carbon: Signal in the range of δ 160-170 ppm. - Aromatic carbons: Multiple signals between δ 120-150 ppm. - α-Carbon: Signal significantly shifted due to the attached sulfonyl and isocyanide groups. - Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm). |

| IR (Infrared) | - Isocyanide (N≡C) stretch: A strong, sharp absorption band around 2150 cm⁻¹. - Sulfonyl (S=O) stretches: Two strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). - Aromatic C-H and C=C stretches. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 209.27. - Common Fragmentation: Loss of the tosyl group or isocyanide functionality. |

Experimental Protocols

Synthesis of this compound

The synthesis of α-substituted TosMIC derivatives generally follows a two-step procedure starting from an aldehyde or ketone: formation of a formamide intermediate, followed by dehydration to the isocyanide.[11][12]

Step 1: Synthesis of the N-(1-Tosyl-1-methylethyl)formamide Intermediate This step is an α-aminoalkylation involving an aldehyde (in this case, acetone, which is structurally equivalent to the desired product's ethylidene core), formamide, and p-toluenesulfinic acid.

-

To a stirred solution of acetone (1.2 equivalents) and formamide (2.5 equivalents) in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 equivalents).[12]

-

Heat the mixture to approximately 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 equivalents) portion-wise to the reaction mixture.[12]

-

Continue heating for an additional 4-5 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the solution to room temperature and add an ether-based solvent like tert-butyl methyl ether (TBME) to precipitate the product.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield the crude formamide intermediate.

Step 2: Dehydration to this compound The formamide is dehydrated using a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) in the presence of a base.[11]

-

Suspend the N-(1-Tosyl-1-methylethyl)formamide (1.0 equivalent) in a dry aprotic solvent such as THF or dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 equivalents) to the stirred suspension.

-

After 15 minutes, add triethylamine (excess, ~5.0 equivalents) dropwise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully pouring it into a cold aqueous sodium carbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.[8]

Caption: Experimental workflow for the synthesis of this compound.

Application: Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole

This reaction showcases the utility of this compound in constructing complex heterocycles.[2][11]

-

In a round-bottom flask, dissolve an aldehyde (1.0 equivalent) and a primary amine (1.0 equivalent) in a polar aprotic solvent like DME or methanol.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.

Caption: Logical relationship in the Van Leusen three-component imidazole synthesis.

Safety and Handling

While this compound is odorless, it should be handled with care in a well-ventilated fume hood, as isocyanides as a class can be toxic.[13][14] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[14][15]

-

Hazard Statements: May be toxic if swallowed, in contact with skin, or if inhaled.[13][14]

-

First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[5][15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong acids.[3][15] Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound stands out as a powerful and versatile reagent in synthetic organic chemistry. Its well-defined reactivity, stability, and utility in multicomponent reactions make it an indispensable tool for the efficient synthesis of complex heterocyclic molecules.[1][3] This guide provides the foundational knowledge of its physical, chemical, and spectral properties, along with practical experimental protocols, to support its effective application in research and development, particularly in the fields of medicinal chemistry and material science.[3]

References

- 1. 1-METHYL-1-TOSYLMETHYL ISOCYANIDE | 58379-80-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. TosMIC - Enamine [enamine.net]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. Tosylmethyl isocyanide | CAS#:36635-61-7 | Chemsrc [chemsrc.com]

- 8. Tosylmethyl isocyanide CAS#: 36635-61-7 [m.chemicalbook.com]

- 9. TosMIC - Wikipedia [en.wikipedia.org]

- 10. Tosylmethyl isocyanide | 36635-61-7 [chemicalbook.com]

- 11. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. chemicalbook.com [chemicalbook.com]

The Versatility of 1-Methyl-1-tosylmethylisocyanide (TosMIC) in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-tosylmethylisocyanide, commonly known as TosMIC, is a uniquely versatile and powerful reagent in modern organic synthesis.[1][2] Its trifunctional nature, possessing an isocyanide group, an acidic α-carbon, and a tosyl moiety as an excellent leaving group, enables a wide array of chemical transformations.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of TosMIC in key organic reactions, including the renowned van Leusen syntheses of nitriles, oxazoles, imidazoles, and pyrroles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic chemistry and drug development.

Core Principles of TosMIC Reactivity

The remarkable reactivity of TosMIC stems from the synergistic interplay of its three key functional components:

-

The Isocyanide Group: This functionality acts as a carbon electrophile, readily undergoing addition reactions, and can also exhibit carbene-like reactivity.[5] It is a crucial element in the cyclization steps of many TosMIC-mediated reactions.

-

The Acidic α-Carbon: Positioned between the electron-withdrawing sulfonyl and isocyanide groups, the methylene protons of TosMIC are significantly acidic (pKa ≈ 14), allowing for easy deprotonation by a base to form a nucleophilic carbanion.[5][6] This carbanion is the key reactive species that initiates the majority of TosMIC's transformations.

-

The Tosyl Group (p-toluenesulfonyl): This group serves two primary purposes. Firstly, it enhances the acidity of the α-protons. Secondly, and crucially, it functions as an excellent leaving group (as p-toluenesulfinic acid) in the final stages of many reaction sequences, driving the formation of the desired aromatic heterocyclic products.[5][6]

The interplay of these three groups allows TosMIC to act as a versatile C1 or C2N1 synthon in the construction of a diverse range of organic molecules.[7][8]

Mechanism of Action in Key Organic Reactions

The van Leusen Reaction: Synthesis of Nitriles from Ketones

The van Leusen reaction provides a powerful, cyanide-free method for the conversion of ketones into nitriles with the addition of one carbon atom.[6][9]

The reaction is initiated by the deprotonation of TosMIC to form the TosMIC anion. This is followed by a nucleophilic attack on the carbonyl carbon of the ketone. The resulting adduct then undergoes an intramolecular cyclization to form a five-membered ring intermediate. A subsequent tautomerization and ring-opening, followed by the elimination of the tosyl group, leads to the formation of an N-formylated alkeneimine. Finally, solvolysis with an alcohol yields the desired nitrile.[6]

The van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a highly efficient method for the preparation of oxazoles from aldehydes.[5][8]

The mechanism commences with the base-mediated deprotonation of TosMIC. The resulting anion then attacks the aldehyde carbonyl, forming an intermediate which cyclizes to an oxazoline. The presence of a proton beta to the sulfinyl group allows for a base-promoted elimination of p-toluenesulfinic acid, leading to the aromatic oxazole ring.[5][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TosMIC - Enamine [enamine.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Van Leusen Reaction [organic-chemistry.org]

A Comparative Analysis of Reactivity: 1-Methyl-1-tosylmethylisocyanide vs. TosMIC

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative reactivity of 1-Methyl-1-tosylmethylisocyanide and its parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC). TosMIC is a renowned and versatile reagent in organic synthesis, pivotal for the construction of a wide array of nitrogen-containing heterocycles and other valuable organic molecules through the celebrated van Leusen reaction and its variations.[1][2][3][4] The introduction of a methyl group at the α-carbon to the isocyanide and sulfonyl functionalities in this compound introduces subtle yet significant electronic and steric effects that modulate its reactivity. This guide will delve into the synthesis, structural features, and reactivity profiles of both compounds, with a particular focus on their application in the synthesis of heterocycles such as pyrroles, imidazoles, and oxazoles. Quantitative data from the literature is presented to draw direct comparisons where available, and detailed experimental protocols for key transformations are provided. Furthermore, reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide clear visual guidance.

Introduction: The Versatility of TosMIC and its Derivatives

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a uniquely functionalized C1 synthon that has become an indispensable tool in organic synthesis.[1] Its remarkable versatility stems from the synergistic interplay of three key functional groups: the isocyanide, the tosyl group, and the acidic α-carbon.[1][5]

-

The Isocyanide Group: Acts as a reactive carbon center, participating in a variety of addition and cycloaddition reactions.[1]

-

The Tosyl Group: Functions as an excellent leaving group, facilitating elimination steps that often lead to the formation of aromatic heterocyclic rings.[1][5] It also contributes to the acidity of the α-protons.[1]

-

The Acidic α-Carbon: The presence of both the electron-withdrawing sulfonyl and isocyanide groups renders the methylene protons of TosMIC significantly acidic (pKa ≈ 14), allowing for easy deprotonation to form a stabilized carbanion.[5][6]

This unique combination of functionalities enables TosMIC to participate in a wide range of transformations, most notably the van Leusen series of reactions for the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[2][3][4]

The substitution of one of the acidic protons at the α-carbon with an alkyl group, such as a methyl group in This compound , creates a new set of reagents with modified reactivity. This substitution can influence the steric environment around the reactive center and subtly alter the electronic properties of the molecule, leading to differences in reaction rates, yields, and even reaction pathways compared to the parent TosMIC. This guide aims to elucidate these differences to aid chemists in reagent selection and reaction design.

Synthesis of TosMIC and this compound

The synthesis of both TosMIC and its α-methylated derivative is well-established.

Synthesis of p-Toluenesulfonylmethyl isocyanide (TosMIC)

TosMIC is commercially available but can also be synthesized in the laboratory. The common laboratory synthesis involves the dehydration of N-(tosylmethyl)formamide.[6]

Synthesis of this compound

This compound is typically synthesized via the mono-alkylation of TosMIC. The acidic proton of TosMIC is removed by a strong base to form the corresponding anion, which then acts as a nucleophile and reacts with a methylating agent.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethoxyethane (DME))

-

Strong base (e.g., Sodium hydride (NaH) or n-Butyllithium (n-BuLi))

-

Methylating agent (e.g., Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

A solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled to an appropriate temperature (e.g., 0 °C for NaH or -78 °C for n-BuLi).

-

The strong base (1.0-1.1 equivalents) is added portion-wise to the stirred solution. The mixture is stirred for a period to ensure complete deprotonation, forming the TosMIC anion.

-

The methylating agent (1.0-1.2 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is carefully quenched by the addition of the quenching solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or recrystallization.

-

Comparative Reactivity in Heterocycle Synthesis

The primary application of TosMIC and its derivatives is in the synthesis of five-membered heterocycles. The presence of the α-methyl group in this compound can impact these reactions in several ways:

-

Steric Hindrance: The methyl group increases steric bulk around the nucleophilic carbon, which can hinder its approach to sterically demanding electrophiles. This may lead to lower reaction rates or yields in some cases.

-

Electronic Effects: The methyl group is weakly electron-donating, which could slightly decrease the acidity of the remaining α-proton (if any) and modulate the nucleophilicity of the carbanion.

-

Product Structure: The use of this compound directly incorporates a methyl group into the final heterocyclic product, providing a straightforward route to more substituted and potentially more complex molecules.

Synthesis of Pyrroles

The van Leusen pyrrole synthesis involves the reaction of a TosMIC derivative with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[7][8][9][10]

General Reaction Scheme:

Caption: Van Leusen Pyrrole Synthesis.

The reaction proceeds via a base-mediated deprotonation of the TosMIC derivative, followed by a Michael addition to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to afford the pyrrole.[8]

While extensive quantitative data directly comparing TosMIC and this compound in a wide range of pyrrole syntheses is scarce, the general trend observed with α-substituted TosMIC derivatives suggests that yields are often comparable to the parent TosMIC, although they can be slightly lower due to steric hindrance, especially with bulky Michael acceptors.

Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole

-

Materials:

-

α,β-Unsaturated ketone or ester

-

This compound or TosMIC

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., THF or DME)

-

-

Procedure:

-

To a stirred suspension of the base (1.1 equivalents) in the anhydrous solvent, add a solution of the α,β-unsaturated compound (1.0 equivalent) and the TosMIC derivative (1.1 equivalents).

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Synthesis of Imidazoles

The van Leusen imidazole synthesis is a three-component reaction between an aldehyde, a primary amine, and a TosMIC derivative, which provides a highly efficient route to 1,4,5-trisubstituted imidazoles.[1][11][12]

General Reaction Scheme:

Caption: Van Leusen Imidazole Synthesis.

The reaction typically proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then reacts with the deprotonated TosMIC derivative. A subsequent cycloaddition and elimination of p-toluenesulfinic acid yields the imidazole ring.[12] The use of this compound leads to the formation of a 5-methyl-substituted imidazole.

Experimental Protocol: One-Pot Synthesis of a 1,4,5-Trisubstituted Imidazole [13]

-

Materials:

-

Aldehyde

-

Primary amine

-

This compound or TosMIC

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent (e.g., Methanol or Ethanol)

-

-

Procedure:

-

A mixture of the aldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in the solvent is stirred at room temperature for 30 minutes to form the aldimine in situ.

-

The TosMIC derivative (1.0 equivalent) and the base (2.0 equivalents) are then added to the mixture.

-

The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Synthesis of Oxazoles

The van Leusen oxazole synthesis involves the reaction of an aldehyde with a TosMIC derivative in the presence of a base.[14][15][16]

General Reaction Scheme:

References

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. varsal.com [varsal.com]

- 6. TosMIC - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Van Leusen Oxazole Synthesis [organic-chemistry.org]

Spectroscopic Profile of 1-Methyl-1-tosylmethylisocyanide: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1-tosylmethylisocyanide (CAS 58379-80-9). Designed for researchers, scientists, and professionals in drug development, this document compiles predicted and comparative spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate the understanding and application of this compound in research settings. Due to the limited availability of experimental spectra for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data. For Infrared (IR) Spectroscopy and Mass Spectrometry (MS), experimental data for the closely related parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is provided as a reference, with an analysis of the expected spectral differences.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~7.40 | Doublet | 2H | Ar-H (meta to SO₂) |

| ~4.50 | Quartet | 1H | CH |

| ~2.45 | Singlet | 3H | Ar-CH₃ |

| ~1.80 | Doublet | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~165 | N≡C |

| ~145 | Ar-C (ipso, SO₂) |

| ~135 | Ar-C (ipso, CH₃) |

| ~130 | Ar-CH (meta) |

| ~129 | Ar-CH (ortho) |

| ~70 | CH |

| ~22 | Ar-CH₃ |

| ~18 | CH-CH₃ |

Infrared (IR) Spectroscopy Data (Reference: Tosylmethyl isocyanide)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following data is for the parent compound, tosylmethyl isocyanide (TosMIC), obtained via the Attenuated Total Reflectance (ATR) technique.

Table 3: Experimental IR Data for Tosylmethyl isocyanide (TosMIC)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2140 | Strong | N≡C stretch (isocyanide) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1320 | Strong | S=O asymmetric stretch |

| ~1150 | Strong | S=O symmetric stretch |

| ~1085 | Strong | C-H in-plane bend (aromatic) |

| ~815 | Strong | C-H out-of-plane bend (p-disubstituted) |

Expected Differences for this compound: The core spectral features are expected to be similar. The characteristic isocyanide (N≡C) and sulfonyl (S=O) stretching frequencies will be present. Additional peaks corresponding to the aliphatic C-H stretching and bending of the added methyl group would be observed around 2980-2900 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Mass Spectrometry (MS) Data (Reference: Tosylmethyl isocyanide)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data represents the expected fragmentation pattern for tosylmethyl isocyanide (TosMIC).

Table 4: Experimental Mass Spectrometry Data for Tosylmethyl isocyanide (TosMIC)

| m/z | Relative Intensity | Assignment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - C₂H₂N]⁺ or [C₇H₇SO₂]⁺ (Tosyl group) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Expected Differences for this compound: The molecular ion peak for this compound would be at m/z 209, corresponding to its molecular weight. The fragmentation pattern would likely still show the characteristic tosyl fragment at m/z 155 and the tropylium ion at m/z 91. Additional fragments resulting from the loss of the methyl and ethyl groups from the isocyanide-bearing carbon would also be expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-25 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be homogeneous and free of particulate matter. The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system. In the ion source (e.g., electrospray ionization - ESI), the sample molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity against m/z.

Mass Spectrometry Experimental Workflow

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1-tosylmethylisocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1-tosylmethylisocyanide (CAS 58379-80-9). Due to the limited availability of specific quantitative stability data for this compound, this guide incorporates information from its parent compound, p-Toluenesulfonylmethyl isocyanide (TosMIC), and other closely related analogs to provide a thorough understanding for safe handling, storage, and application in research and development.

Stability Profile

This compound is a versatile reagent in organic synthesis.[1] While specific stability data is not extensively published, information extrapolated from its parent compound, TosMIC, and similar structures indicates that it is a solid that is relatively stable under controlled conditions.[2][3] However, its stability is significantly influenced by environmental factors such as moisture, temperature, and light. The introduction of a methyl group at the α-carbon may influence its thermal stability compared to the parent TosMIC.[4]

General Stability

The stability of this compound is a critical factor for its successful use in synthetic chemistry. The parent compound, TosMIC, is noted as a stable solid at room temperature when stored correctly.[2][3] However, isocyanide compounds can be sensitive to their environment.

Key Factors Influencing Stability:

-

Moisture: this compound is expected to be sensitive to moisture. TosMIC is known to decompose in the presence of moist air or water.[5] This is a critical consideration for both storage and handling.

-

Temperature: Elevated temperatures can lead to the decomposition of tosylmethyl isocyanide derivatives. For the analogous 1-Ethyl-1-tosylmethyl isocyanide, it is advised to avoid heating above 35-40°C to ensure a margin of safety, suggesting that these compounds are thermally sensitive.[4]

-

Light: Sensitivity to light is also a potential concern for isocyanide compounds, and protection from light is recommended during storage.[6]

Hazardous Decomposition Products

Upon decomposition, this compound is expected to release toxic fumes. The hazardous decomposition products are similar to those of TosMIC and its derivatives.[4][5]

| Decomposition Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Sulfur Oxides | SOx |

| Cyanide Fumes | HCN (and others) |

| Nitrogen | N2 |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The following recommendations are based on information from suppliers and safety data sheets for the compound and its close analogs.[1][5][6]

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C[1] | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To protect from moisture and air.[6] |

| Container | Tightly closed container. | To prevent exposure to moisture and air.[5] |

| Light | Protect from light. | To prevent light-induced degradation.[6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, water/moisture.[5][7] | To prevent violent reactions and decomposition. |

Experimental Protocols for Stability Assessment

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol provides a general method for determining the thermal stability and decomposition profile of the compound.[4]

Objective: To determine the onset temperature of decomposition and mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the mass percentage versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to determine the temperature of the maximum rate of decomposition.

-

Identify the onset temperature of decomposition and the percentage of residual mass.

-

Protocol 2: Hydrolytic Stability Assessment

This protocol outlines a general procedure to evaluate the stability of the compound in the presence of water.

Objective: To determine the rate of degradation of this compound in an aqueous environment.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).

-

Reaction Setup:

-

In a series of vials, add a specific volume of an aqueous buffer solution (at a desired pH).

-

Spike the vials with a known amount of the stock solution to achieve the desired final concentration.

-

-

Incubation: Incubate the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials (e.g., by dilution with a dry organic solvent).

-

Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.

-

Data Analysis:

-

Plot the concentration of the compound versus time.

-

Determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: A general workflow for assessing the stability of this compound.

Factors Affecting Stability and Decomposition Pathway

Caption: Factors influencing the stability and leading to the decomposition of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to α-Substituted Tosylmethyl Isocyanides: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of α-Substituted Tosylmethyl Isocyanides

Tosylmethyl isocyanide (TosMIC) is a remarkably versatile C1 synthon in organic chemistry, renowned for its utility in the synthesis of a wide array of organic molecules, particularly five-membered heterocycles.[1] Its synthetic power stems from a unique combination of functional groups: an isocyano group, an acidic α-carbon, and a tosyl moiety that serves as both an activating group and a good leaving group.[2] By introducing a substituent at the α-position, α-substituted tosylmethyl isocyanides (R-TosMICs) emerge as powerful building blocks for the regioselective synthesis of polysubstituted heterocycles, which are privileged structures in many biologically active compounds and approved drugs.[3]

This technical guide provides a comprehensive overview of the synthesis of α-substituted tosylmethyl isocyanides, their key reactions in the construction of valuable heterocyclic scaffolds, and their applications in the realm of drug discovery. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate their practical application in the laboratory.

Synthesis of α-Substituted Tosylmethyl Isocyanides

The most prevalent and efficient method for preparing α-substituted tosylmethyl isocyanides involves a two-step sequence: the formation of an N-(α-substituted tosylmethyl)formamide followed by its dehydration.[1]

Synthesis of N-(α-Substituted tosylmethyl)formamides

This step typically involves a Mannich-type condensation of an aldehyde, formamide, and p-toluenesulfinic acid.[1]

General Experimental Protocol: Synthesis of N-(α-Tosylbenzyl)formamide [1]

A 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol). The solution is heated to 50°C for 4-5 hours. Subsequently, p-toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours. The solution is then cooled to room temperature, and tert-butyl methyl ether (TBME, 55 mL) is added. The mixture is stirred for 5 minutes before the addition of water (275 mL). The resulting mixture is cooled to 0°C for 1 hour, and the precipitated white solid is collected by filtration. The solid is washed with TBME and dried in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide.[1]

| Entry | Aldehyde (RCHO) | Yield of Formamide (%) |

| 1 | Benzaldehyde | 85-94 |

| 2 | 4-Chlorobenzaldehyde | 88 |

| 3 | 4-Methoxybenzaldehyde | 91 |

| 4 | 2-Thiophenecarboxaldehyde | 85 |

| 5 | Isobutyraldehyde | 75 |

Table 1: Representative yields for the synthesis of N-(α-substituted tosylmethyl)formamides.[1]

Dehydration of N-(α-Substituted tosylmethyl)formamides to Isocyanides

The final step is the dehydration of the formamide to the corresponding isocyanide, commonly achieved using phosphorus oxychloride (POCl₃) and a tertiary amine base like triethylamine.[1][4]

General Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide [1]

A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol). Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C. The solution is then cooled to 0°C, and triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C. The reaction mixture is stirred at 0°C for 1-2 hours. Water (200 mL) and TBME (200 mL) are then added. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.[1]

| Entry | N-(α-Substituted tosylmethyl)formamide (R) | Yield of Isocyanide (%) |

| 1 | Benzyl | 70-76 |

| 2 | 4-Chlorobenzyl | 72 |

| 3 | 4-Methoxybenzyl | 78 |

| 4 | 2-Thienylmethyl | 68 |

| 5 | Isopropyl | 65 |

Table 2: Representative yields for the dehydration of N-(α-substituted tosylmethyl)formamides to the corresponding isocyanides.[1]

Caption: General workflow for the synthesis of α-substituted tosylmethyl isocyanides.

Key Reactions and Applications in Heterocycle Synthesis

α-Substituted TosMICs are instrumental in the Van Leusen reaction and its multicomponent variations, providing access to a diverse range of polysubstituted heterocyles, including oxazoles, imidazoles, and pyrroles.[2][5]

Van Leusen Oxazole Synthesis

The reaction of an α-substituted TosMIC with an aldehyde in the presence of a base affords 4,5-disubstituted oxazoles, where the α-substituent of the TosMIC reagent becomes the C4-substituent of the oxazole ring.[6]

General Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole [6]

To a solution of α-tosylbenzyl isocyanide (1.0 equiv) and benzaldehyde (1.0 equiv) in methanol, potassium carbonate (2.0 equiv) is added. The reaction mixture is stirred at reflux for 4-12 hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]

| Entry | α-Substituent (R¹) | Aldehyde (R²) | Product | Yield (%) |

| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |

| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |

| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |

| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |

Table 3: Synthesis of 4,5-disubstituted oxazoles via the Van Leusen reaction.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

1-Methyl-1-tosylmethylisocyanide (TosMIC): A Comprehensive Technical Guide to its Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-tosylmethylisocyanide (TosMIC) is a versatile and pivotal reagent in modern organic synthesis, prized for its unique combination of an isocyanide group, an acidic α-carbon, and a tosyl leaving group. This trifecta of functionality makes it an exceptionally useful building block for the construction of a wide array of molecular architectures, particularly five-membered heterocycles which are prevalent in pharmaceuticals and natural products. This technical guide provides an in-depth overview of the chemical properties of TosMIC and its synthetic applications, with a focus on the formation of oxazoles, imidazoles, and pyrroles through the celebrated Van Leusen reaction and related cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC, is a stable, odorless, and colorless solid that has become an indispensable tool for synthetic organic chemists.[1] Introduced by van Leusen, this reagent's remarkable utility stems from the synergistic interplay of its three key functional groups: the isocyanide carbon, the acidic α-methylene protons, and the sulfonyl group which acts as both an activating group and an excellent leaving group.[2][3] This unique structural arrangement allows TosMIC to serve as a versatile C1 or C2N1 synthon in a variety of chemical transformations.[2][3][4]

The most prominent application of TosMIC is in the Van Leusen reaction, a powerful method for the synthesis of nitriles from ketones, as well as for the construction of important heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles.[3][5][6] These heterocycles are core components of many biologically active molecules, making TosMIC a valuable reagent in the field of medicinal chemistry and drug development.[7] This guide will delve into the key synthetic applications of TosMIC, providing detailed experimental procedures, quantitative data on reaction yields, and mechanistic diagrams to illustrate the underlying reaction pathways.

Chemical and Physical Properties

TosMIC is a commercially available solid with a melting point of 111–113 °C. Unlike many other isocyanides, it is practically odorless, which is a significant advantage for laboratory handling. It is insoluble in water but soluble in common organic solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), and methanol. The key to TosMIC's reactivity lies in the acidity of the α-protons, which are readily abstracted by a base to form a stabilized carbanion. This nucleophilic species is central to the majority of its synthetic applications.

Synthesis of Oxazoles

The Van Leusen oxazole synthesis is a highly efficient method for the preparation of 5-substituted oxazoles from aldehydes and TosMIC.[6] The reaction proceeds via a base-mediated [3+2] cycloaddition.[8]

Reaction Mechanism and Workflow

The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a carbanion. This is followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form an oxazoline intermediate. Subsequent elimination of the tosyl group under basic conditions yields the aromatic oxazole.[4][6]

References

- 1. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. varsal.com [varsal.com]

Theoretical Studies on the Reactivity of 1-Methyl-1-tosylmethylisocyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of the reactivity of 1-Methyl-1-tosylmethylisocyanide. As an α-substituted derivative of the versatile reagent p-Toluenesulfonylmethyl isocyanide (TosMIC), this compound serves as a valuable building block in modern organic synthesis, particularly for the construction of substituted heterocyclic scaffolds of interest in medicinal chemistry and drug development. This document details the fundamental aspects of its reactivity, including key reaction pathways, mechanistic insights, and stereochemical considerations. Experimental protocols for representative transformations and a summary of relevant quantitative data are also presented to facilitate its application in a research setting.

Introduction

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a widely utilized C1 synthon in organic chemistry, renowned for its ability to participate in a variety of transformations to form nitriles, ketones, and a diverse array of heterocyclic systems.[1][2] Its reactivity stems from the unique interplay of three key functional components: the isocyano group, the acidic α-carbon, and the tosyl group, which serves as both an activating group and a good leaving group.[3]

This compound, an α-alkylated analogue of TosMIC, introduces a chiral center and alters the reactivity profile of the parent molecule. The replacement of one of the acidic α-protons with a methyl group precludes reactions that require double deprotonation at that center but opens avenues for the stereoselective synthesis of specifically substituted heterocycles. This guide will delve into the theoretical underpinnings of its reactivity, focusing on its application in the synthesis of substituted oxazoles and imidazoles through modifications of the classical Van Leusen reaction.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58379-80-9 | [4] |

| Molecular Formula | C₁₀H₁₁NO₂S | [4] |

| Molecular Weight | 209.27 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | 95-98% | [5] |

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic protons (tosyl group): Two doublets in the range of δ 7.3-7.9 ppm.

-

Methyl protons (tosyl group): A singlet around δ 2.4 ppm.

-

Methine proton (α-carbon): A quartet coupled to the α-methyl protons.

-

Methyl protons (α-carbon): A doublet coupled to the α-methine proton.

¹³C NMR:

-

Isocyanide carbon: A signal in the region of δ 160-170 ppm.

-

Aromatic carbons: Signals in the range of δ 125-145 ppm.

-

α-Carbon: A signal around δ 70-80 ppm.

-

Methyl carbon (tosyl group): A signal around δ 21 ppm.

-

Methyl carbon (α-carbon): A signal in the aliphatic region.

IR Spectroscopy:

-

Isocyanide (N≡C) stretch: A characteristic sharp absorption band in the region of 2140-2160 cm⁻¹.[6][7]

-

Sulfonyl (S=O) stretch: Two strong absorption bands around 1330-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[8]

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.[8]

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.[8]

Core Reactivity and Mechanistic Pathways

The primary utility of this compound lies in its application in cycloaddition reactions to form five-membered heterocycles. The presence of the α-methyl group directs the substitution pattern of the resulting ring system.

Synthesis of 4-Methyl-5-Substituted Oxazoles

A significant application of α-substituted TosMIC derivatives is in the modified Van Leusen oxazole synthesis.[9] The reaction of this compound with an aldehyde in the presence of a base, such as potassium carbonate, yields a 4-methyl-5-substituted oxazole. The methyl group from the reagent becomes the substituent at the 4-position of the oxazole ring.

The generally accepted mechanism proceeds through the following key steps:

-

Reaction of the isocyanide with the aldehyde to form an initial adduct.

-

Base-mediated cyclization to form an oxazoline intermediate.

-

Elimination of p-toluenesulfinic acid to afford the aromatic oxazole.

Caption: Modified Van Leusen synthesis of 4-methyl-5-substituted oxazoles.

Synthesis of 1,5-Disubstituted-4-Methylimidazoles

In a similar fashion, this compound can be employed in the Van Leusen three-component reaction (vL-3CR) to synthesize 1,5-disubstituted-4-methylimidazoles.[3][10] This reaction typically involves an aldehyde, a primary amine, and the α-substituted TosMIC derivative. The aldehyde and amine first condense to form an aldimine in situ, which then undergoes a cycloaddition with the isocyanide.

The mechanism is analogous to the oxazole synthesis:

-

Formation of an aldimine from the aldehyde and primary amine.

-

Base-induced cycloaddition of this compound to the aldimine.

-

Formation of an imidazoline intermediate.

-

Elimination of p-toluenesulfinic acid to yield the aromatic imidazole.

Caption: Van Leusen three-component synthesis of 1,5-disubstituted-4-methylimidazoles.

Stereochemical Considerations

The presence of a chiral center in this compound introduces stereochemical considerations into its reactions. The synthesis of this reagent from TosMIC and a methylating agent will produce a racemic mixture unless a chiral auxiliary or catalyst is employed.

When the racemic mixture of this compound reacts with achiral substrates, the products will also be racemic. However, the development of enantioselective methods for the reactions of TosMIC itself suggests that stereocontrol is achievable.[9][11] For instance, the use of chiral catalysts in the addition of TosMIC to imines and ketones has been shown to afford products with high enantiomeric excess. These methodologies could potentially be adapted for reactions involving this compound to achieve diastereoselective or enantioselective outcomes, which is of significant interest in the synthesis of chiral drug candidates.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-substituted oxazoles using α-substituted TosMIC derivatives, including this compound.

Table 2: Synthesis of 4-Substituted Oxazoles via Modified Van Leusen Reaction

| Entry | α-Substituent (R¹) | Aldehyde (R²) | Product | Yield (%) | Reference |

| 1 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 | [9] |

| 2 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 | [9] |

| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 | [9] |

Experimental Protocols

The following are general experimental procedures that can be adapted for the synthesis and application of this compound.

General Procedure for the Synthesis of this compound

This protocol is adapted from general methods for the α-alkylation of TosMIC.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Methyl iodide (CH₃I) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of TosMIC in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of 4-Methyl-5-Substituted Oxazoles

This protocol is based on the modified Van Leusen oxazole synthesis.[9]

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound and the desired aldehyde in methanol, add potassium carbonate.

-

Stir the reaction mixture at reflux for 4-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable reagent for the regioselective synthesis of substituted five-membered heterocycles. Its reactivity, derived from the foundational chemistry of TosMIC, allows for the construction of 4-methyloxazoles and 4-methylimidazoles, which are important scaffolds in medicinal chemistry. The presence of a stereocenter in the molecule presents opportunities for the development of asymmetric syntheses of chiral heterocycles. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile building block. Further research into the enantioselective applications of this compound is warranted and holds promise for the efficient construction of complex, biologically active molecules.

References

- 1. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. scbt.com [scbt.com]

- 5. 1-METHYL-1-TOSYLMETHYL ISOCYANIDE | CymitQuimica [cymitquimica.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-1-tosylmethylisocyanide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-tosylmethylisocyanide, a derivative of the renowned Van Leusen reagent (tosylmethyl isocyanide or TosMIC), is a versatile building block in organic synthesis. Its unique trifunctional nature, possessing a nucleophilic isocyanide carbon, an acidic α-proton, and a good leaving tosyl group, enables the construction of a wide array of complex molecular architectures, particularly five-membered heterocyclic rings. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of pharmacologically relevant compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Discovery and History

The development of this compound is intrinsically linked to the pioneering work of Professor A. M. van Leusen and his colleagues on tosylmethyl isocyanide (TosMIC).[1] TosMIC was introduced as a multipurpose synthetic reagent, and its utility in the synthesis of various heterocycles, such as oxazoles and imidazoles, was quickly established.[2][3] The acidic nature of the α-protons on TosMIC allows for its facile deprotonation and subsequent alkylation, opening the door to a class of α-substituted derivatives.[4]

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its existence and synthesis are a direct and logical extension of the well-established reactivity of TosMIC. The ability to introduce an alkyl group, such as methyl, at the α-position significantly expands the synthetic utility of the parent reagent, allowing for the introduction of a substituent that can influence the steric and electronic properties of the resulting products. This modification is particularly valuable in medicinal chemistry, where subtle structural changes can lead to profound differences in biological activity.[5] The synthesis and application of various α-substituted TosMIC derivatives, including the methylated analog, are discussed in the broader context of the Van Leusen reaction and its applications in heterocyclic synthesis.[1][6]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature.[3][5] While extensive experimental data is not compiled in a single source, the following tables summarize key physicochemical and spectroscopic properties based on available information and predictions for its parent compound, TosMIC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂S | [3] |

| Molecular Weight | 209.27 g/mol | [5] |

| Appearance | Yellow to light brown solid | [5] |

| CAS Number | 58379-80-9 | [3] |

| Purity | ≥ 97% (HPLC) | [5] |

| Storage Conditions | Store at 0-8 °C | [5] |

Table 2: Spectroscopic Data of this compound (Predicted and Inferred from Analogs)

| Spectroscopic Technique | Expected Features | Reference(s) for Analogs |

| ¹H NMR | Signals for the methyl group attached to the chiral center, protons of the tosyl group's aromatic ring (two doublets), and the methyl group of the tosyl moiety (a singlet). | [7] |

| ¹³C NMR | The isocyanide carbon typically resonates in the region of 155-170 ppm. Signals for the carbons of the methyl group, the aromatic ring, and the tosyl methyl group would also be present. | [8] |

| Infrared (IR) | A characteristic strong absorption band for the isocyanide (N≡C) stretching vibration is expected in the range of 2150-2110 cm⁻¹. Strong absorptions for the S=O stretching vibrations of the tosyl group are expected around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹. | [8] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isocyanide, methyl, and tosyl groups. | [8] |

Synthesis of this compound